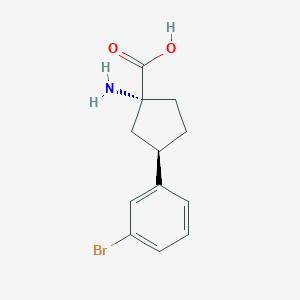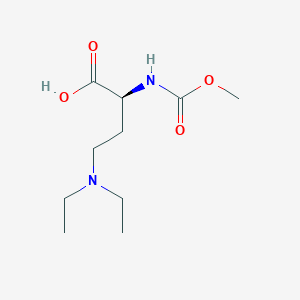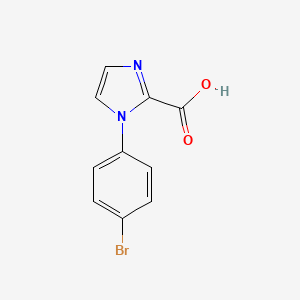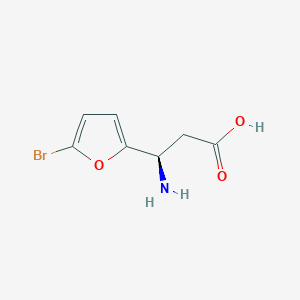
(3R)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid is a compound that features a furan ring substituted with a bromine atom at the 5-position and an amino group at the 3-position of the propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid typically involves the bromination of a furan derivative followed by the introduction of the amino group. One common method involves the bromination of furan using bromine or N-bromosuccinimide (NBS) under controlled conditions to obtain 5-bromofuran. This intermediate is then subjected to a series of reactions to introduce the amino group and the propanoic acid chain.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The bromine atom can be reduced to form the corresponding furan derivative.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while substitution reactions can produce a variety of substituted furan derivatives.
Scientific Research Applications
(3R)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its potential therapeutic applications, such as its use as a precursor for drug development, is ongoing.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group and the bromine-substituted furan ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: These compounds have a similar furan ring structure but with different substituents.
Thiophene derivatives: These compounds feature a sulfur atom in the ring instead of oxygen.
Pyrrole derivatives: These compounds have a nitrogen atom in the ring.
Uniqueness
(3R)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid is unique due to the presence of both the bromine atom and the amino group on the furan ring, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H8BrNO3 |
|---|---|
Molecular Weight |
234.05 g/mol |
IUPAC Name |
(3R)-3-amino-3-(5-bromofuran-2-yl)propanoic acid |
InChI |
InChI=1S/C7H8BrNO3/c8-6-2-1-5(12-6)4(9)3-7(10)11/h1-2,4H,3,9H2,(H,10,11)/t4-/m1/s1 |
InChI Key |
GHSGHNSPJVMADK-SCSAIBSYSA-N |
Isomeric SMILES |
C1=C(OC(=C1)Br)[C@@H](CC(=O)O)N |
Canonical SMILES |
C1=C(OC(=C1)Br)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


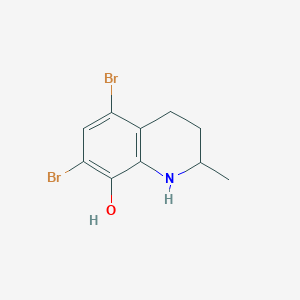
![(3R)-5-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13048687.png)
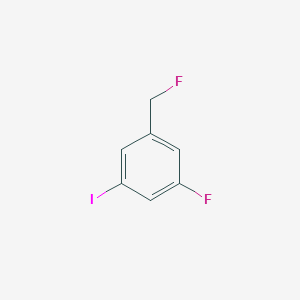
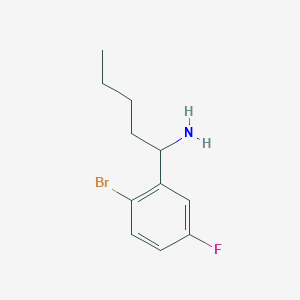
![Hexahydro-1H-spiro[pentalene-2,2'-[1,3]dioxolane]-5-carbonitrile](/img/structure/B13048706.png)
![4-(6,7-Dihydro-5h-pyrrolo[1,2-c]imidazol-5-yl)-3-fluorobenzonitrile](/img/structure/B13048711.png)
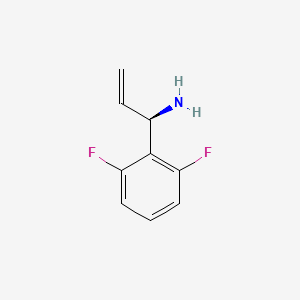
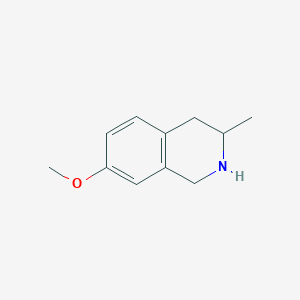
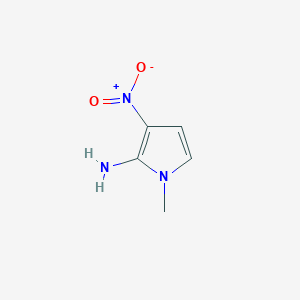
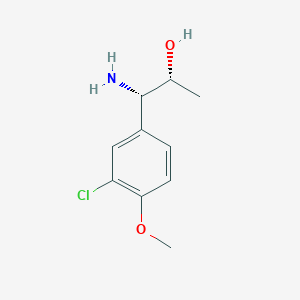
![(1R,2R)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13048736.png)
